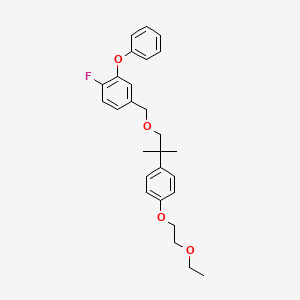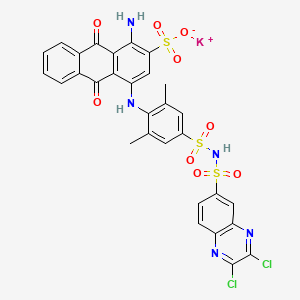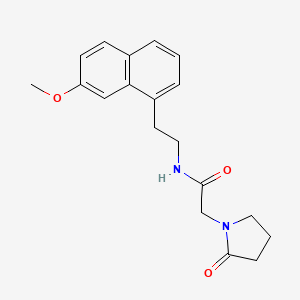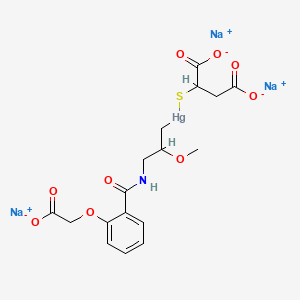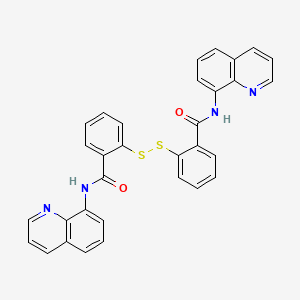
2,2'-Dithiobis(N-(quinoline-8-yl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) is a complex organic compound that features a quinoline ring and a benzamide moiety connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) typically involves the reaction of quinoline-8-ylamine with benzoyl chloride to form N-(quinoline-8-yl)benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) involves its ability to interact with various molecular targets:
類似化合物との比較
Similar Compounds
N-(quinoline-8-yl)benzamide: Lacks the disulfide bond but shares similar structural features and applications.
2,2’-Dithiobis(N-methylbenzamide): Contains a methyl group instead of the quinoline ring, resulting in different chemical properties and applications.
Uniqueness
2,2’-Dithiobis(N-(quinoline-8-yl)benzamide) is unique due to its combination of a quinoline ring and a disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of catalysis and medicinal chemistry .
特性
CAS番号 |
98051-83-3 |
|---|---|
分子式 |
C32H22N4O2S2 |
分子量 |
558.7 g/mol |
IUPAC名 |
N-quinolin-8-yl-2-[[2-(quinolin-8-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C32H22N4O2S2/c37-31(35-25-15-5-9-21-11-7-19-33-29(21)25)23-13-1-3-17-27(23)39-40-28-18-4-2-14-24(28)32(38)36-26-16-6-10-22-12-8-20-34-30(22)26/h1-20H,(H,35,37)(H,36,38) |
InChIキー |
CZECXONVHHTBFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)SSC4=CC=CC=C4C(=O)NC5=CC=CC6=C5N=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


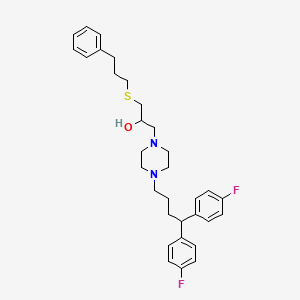
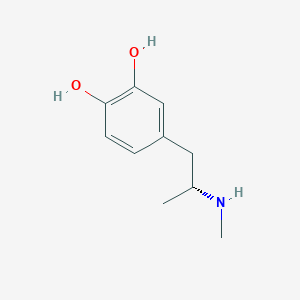
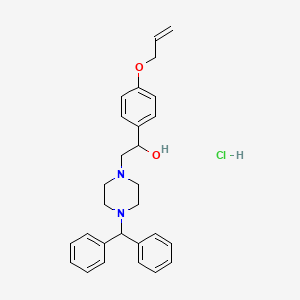
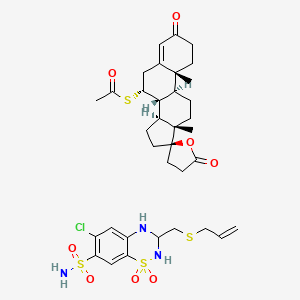
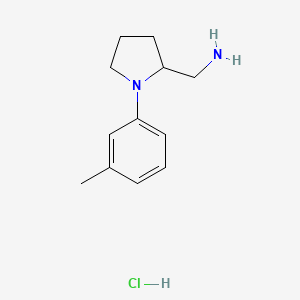

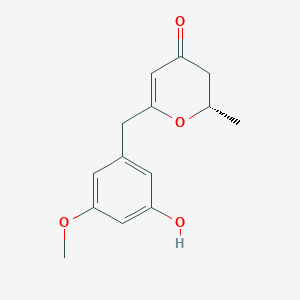
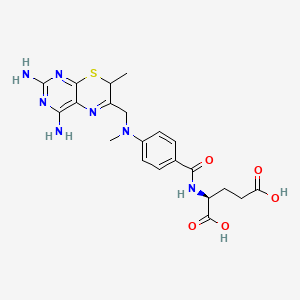
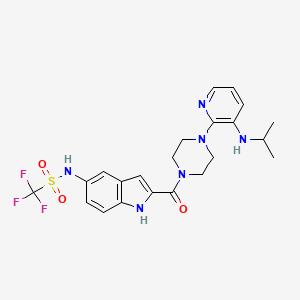
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
